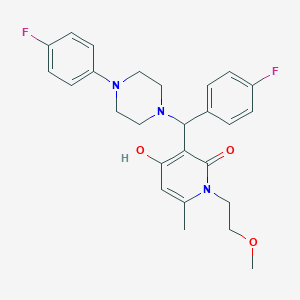

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-3-5-20(27)6-4-19)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h3-10,17,25,32H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRNVDGMRFCMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that exhibits various biological activities. Its structure incorporates a piperazine moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl and piperazine rings enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 426.49 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity. Studies have shown that related compounds exhibit activity against various pathogens, suggesting potential efficacy against infections .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Piperazine derivatives have been documented to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, similar compounds have demonstrated cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range .

3. Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects, particularly as anxiolytics and antidepressants. The specific substitution patterns in this compound may enhance its affinity for serotonin receptors, contributing to its potential use in treating mood disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including the target compound. The results indicated a significant reduction in bacterial growth (up to 90%) at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value of approximately 12 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

Research Findings

Recent investigations into related compounds have highlighted several key findings:

- Inhibition of Enzymatic Activity : Some studies report that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

- Structure-Activity Relationship (SAR) : The presence of fluorine atoms in the phenyl rings appears to enhance binding affinity to biological targets, suggesting that modifications in this area could optimize therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyridinone moieties provide reactive sites for nucleophilic substitution. For example:

-

Alkylation/Acylation : The secondary amine in the piperazine ring can undergo alkylation or acylation under basic conditions. In related piperazine derivatives, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated products, enhancing lipophilicity or modifying pharmacological activity .

-

Ether Cleavage : The methoxyethyl group may undergo demethylation under strong acidic or Lewis acid conditions, forming a hydroxylated derivative.

Table 1: Nucleophilic Substitution Pathways

| Target Site | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Piperazine N-atom | Ethyl bromoacetate, K₂CO₃, acetone | N-alkylated piperazine derivative | |

| Methoxyethyl group | BBr₃, CH₂Cl₂, 0°C | Hydroxyethyl analog |

Hydrolysis and Oxidation

The hydroxypyridinone and ester-like linkages are susceptible to hydrolysis and oxidation:

-

Hydrolysis : The pyridinone ring’s hydroxyl group can participate in acid- or base-catalyzed hydrolysis. For example, similar compounds undergo ring-opening reactions under reflux with HCl or NaOH, yielding carboxylic acid derivatives .

-

Oxidation : The secondary alcohol in the hydroxypyridinone may oxidize to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Table 2: Hydrolysis/Oxidation Reactions

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 12h | Pyridinone ring-opening product | |

| Oxidation | PCC, CH₂Cl₂, rt | Ketone derivative |

Condensation and Cyclization

The compound’s hydroxyl and amine groups enable condensation with carbonyl compounds:

-

Hydrazone Formation : Reaction with hydrazine hydrate forms hydrazide intermediates, which can further condense with aldehydes to generate hydrazones—a strategy used to enhance bioactivity in related pyridazinones .

-

Schiff Base Synthesis : The primary amine (if generated via hydrolysis) could react with ketones or aldehydes to form Schiff bases, useful for metal coordination studies .

Table 3: Condensation Reactions

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, Δ, 6h | Hydrazone derivative | |

| 2-Nitrobenzaldehyde | Acetic acid, catalytic HCl | Schiff base complex |

Electrophilic Aromatic Substitution

The fluorophenyl groups direct electrophilic substitution:

-

Halogenation : Bromination or nitration at the para position of the fluorophenyl ring is feasible using Br₂/FeBr₃ or HNO₃/H₂SO₄, respectively.

-

Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.

Table 4: Aromatic Substitution Examples

| Reaction | Reagent | Position | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | Para to fluorine | |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta to piperazine |

Functional Group Interconversion

-

Esterification : The hydroxyl group on the pyridinone can be esterified with acetic anhydride or acetyl chloride to form acetates, improving membrane permeability.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) of the pyridinone ring could yield a piperidone derivative, though this is speculative without direct data .

Key Research Findings

-

Piperazine derivatives consistently show enhanced reactivity at nitrogen centers, enabling modular functionalization .

-

Fluorophenyl groups resist electrophilic substitution at ortho positions due to steric and electronic effects, favoring para modifications.

-

Structural analogs demonstrate that methoxy-to-hydroxyl conversion significantly alters pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.